Beta-1 to Alpha-1 Antagonism Selectivity vs. Labetalol
In a direct head-to-head comparison in normotensive males, Medroxalol demonstrated a significantly different receptor antagonism profile compared to Labetalol. The calculated ratio of beta-1 to alpha-1 adrenoceptor antagonism, derived from shifts in isoprenaline and phenylephrine dose-response curves, was approximately 7 to 1 for Medroxalol, in contrast to 3 to 1 for Labetalol [1].
| Evidence Dimension | Beta-1 to Alpha-1 Adrenoceptor Antagonism Ratio |
|---|---|
| Target Compound Data | ~7:1 |
| Comparator Or Baseline | Labetalol: ~3:1 |
| Quantified Difference | Medroxalol ratio is 2.3-fold higher than Labetalol |
| Conditions | Single oral dose (400 mg) in normotensive males; calculated from relative shifts of isoprenaline and phenylephrine dose-response curves |
Why This Matters
This >2-fold difference in receptor selectivity predicts distinct hemodynamic effects, making Medroxalol a unique tool for studying beta-adrenoceptor-dominant blockade or for applications where minimizing alpha-blockade is desirable.
- [1] Elliott, H. L., Meredith, P. A., Sumner, D. J., & Reid, J. L. (1984). Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties. British Journal of Clinical Pharmacology, 17(5), 565–572. View Source
